N6-Cyclohexyladenosine
Overview
Description
N6-Cyclohexyladenosine is an adenosine receptor agonist. It selectively binds to adenosine A1 receptors over A2 receptors . It decreases heart rate, increases coronary flow, induces sleep, and decreases locomotor activity in mice . It also prevents thermogenesis and other responses such as shivering in response to cold, and initiates hibernation in animals .
Synthesis Analysis
N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist with an EC50 of 8.2 nM . It is available for research use only . The synthesis of N6-Cyclohexyladenosine has been reported in the literature .Molecular Structure Analysis
The chemical formula of N6-Cyclohexyladenosine is C16H23N5O4 . Its exact mass is 349.18 and its molecular weight is 349.390 .Chemical Reactions Analysis
N6-Cyclohexyladenosine is a selective adenosine A1 receptor agonist . It exerts anticonvulsant effects and protects against neuronal death .Physical And Chemical Properties Analysis
N6-Cyclohexyladenosine has a molecular weight of 349.38 . Its chemical formula is C16H23N5O4 .Scientific Research Applications
Role in RNA Modifications and Cellular Processes N6-Cyclohexyladenosine, closely related to modifications like N6-methyladenosine (m6A), has implications in RNA biology. Studies have identified modifications such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) in mammalian mRNA, implicating oxidative RNA demethylation pathways in gene expression regulation. These modifications may affect RNA-protein interactions and are involved in dynamic cellular processes (Fu et al., 2013).
Advancements in RNA Methylation Site Identification Technological advancements have led to the development of computational models for detecting N6-methyldenosine sites in RNA. For instance, the iN6-Methyl (5-step) model utilizes deep learning and natural language processing techniques to identify these sites more efficiently than traditional methods. This approach aids in understanding the functional implications of RNA methylation and its role in various biological processes (Nazari et al., 2019).
Implications in Stem Cell Differentiation Research has shown that modifications like m6A play a crucial role in mammalian embryonic stem cell differentiation. Erasure of m6A on target genes can impair stem cell differentiation into specific lineages, indicating the importance of RNA modifications in stem cell biology and potential therapeutic applications (Batista et al., 2014).
Induction of Hypothermic States N6-Cyclohexyladenosine's ability to activate the A1 Adenosine Receptor (A1AR) has been explored for inducing a hypothermic, torpor-like state in nonhibernating mammals. This research suggests potential therapeutic applications for inducing hypothermia in humans for medical purposes, such as during surgeries or for preserving organ function after traumatic injuries (Tupone et al., 2013).
Safety And Hazards
Future Directions
N6-methyladenine (m6A) mRNA modification, which is the most abundant form of post-transcriptional RNA modification in mammals, has been demonstrated to exert critical molecular functions in modulating RNA maturation, localization, translation, and metabolism . Cumulative findings indicate that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . These findings suggest that A1AR agonists such as N6-Cyclohexyladenosine could potentially be potent neuroprotective agents against neuroinflammation . They also shed light on possible future directions for the application of hypothermia-based therapies in the treatment of sepsis and other neuroinflammatory conditions .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Cyclohexyladenosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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